3-Methoxy-5-(4-methylphenyl)aniline
Description
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-methoxy-5-(4-methylphenyl)aniline |
InChI |
InChI=1S/C14H15NO/c1-10-3-5-11(6-4-10)12-7-13(15)9-14(8-12)16-2/h3-9H,15H2,1-2H3 |
InChI Key |
SJDYPCDZNLGOCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)N |
Origin of Product |
United States |
Preparation Methods
Method from Acylation, Condensation, and Deacylation (Patent CN103159635A)
A well-documented industrially viable method involves four main steps:
| Step Number | Process Description | Key Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Acylation of anisidine | Anisidine + organic acid (formic acid, acetic acid, or diacetyl oxide) | N-acyl-4-methoxyaniline |
| 2 | Condensation with p-halotoluene | N-acyl-4-methoxyaniline + para-bromo- or para-chlorotoluene, alkali (sodium tert-butoxide), Pd catalyst, tri-tert-butylphosphine ligand, CuI, toluene solvent, nitrogen atmosphere, reflux 12 h | N-acyl-4-methoxydiphenylamine intermediate |
| 3 | Acyl group alcoholysis (deacylation) | Potassium hydroxide + methanol, reflux 2 h | Crude 4-methoxy-N-(4-methylphenyl)aniline |
| 4 | Purification | Distillation and crystallization | Pure 3-Methoxy-5-(4-methylphenyl)aniline |
This method is characterized by mild reaction conditions, high conversion rates, and selectivity. The use of palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) is central to forming the aryl-amine bond efficiently. The acyl protection of the aniline nitrogen prevents side reactions during coupling and is removed later by alkaline methanolysis.
Catalytic Hydrogenation Route for Related Methoxyanilines (Patent CN105924363A)
Although this patent focuses on N-methyl-4-methoxyaniline, it provides insights into catalytic hydrogenation techniques applicable for methoxyaniline derivatives:
- Starting from para-phenetidine (4-methoxyaniline),
- Using Raney nickel catalyst under hydrogen atmosphere,
- Reaction temperature 50-120 °C, pressure 0.2-1.5 MPa,
- High purity (>98%) product obtained with good catalyst recovery.
This hydrogenation approach can be adapted for selective amine modifications in methoxy-substituted aromatic amines, potentially applicable in the synthesis of 3-methoxy-5-(4-methylphenyl)aniline analogs.
Additional Synthetic Approaches and Analogous Compounds
While direct synthesis of 3-methoxy-5-(4-methylphenyl)aniline is limited in literature, related methodologies for substituted anilines and Schiff base intermediates provide useful context:
- Reductive amination of aldehydes with anilines,
- Use of phosphonium salt intermediates for benzofuran derivatives,
- Column chromatography purification and NMR characterization for structural confirmation.
These methods underscore the importance of careful purification and characterization in aromatic amine synthesis.
Comparative Data Table of Preparation Methods
Analytical and Purification Techniques
- Distillation and crystallization are the primary purification steps for the target compound in industrial methods.
- Column chromatography is widely used for laboratory-scale purification and characterization of intermediates and analogs.
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity and purity.
- Thin Layer Chromatography (TLC) monitors reaction progress.
Summary and Research Outlook
The preparation of 3-Methoxy-5-(4-methylphenyl)aniline is best achieved via a multi-step synthetic route involving:
- Initial acylation of 4-methoxyaniline to protect the amine,
- Palladium-catalyzed coupling with halotoluene derivatives to introduce the 4-methylphenyl group,
- Subsequent deacylation under alkaline methanolysis,
- Final purification by distillation and crystallization.
This route balances efficiency, selectivity, and industrial feasibility. Advances in catalytic systems and reaction conditions continue to improve yields and reduce environmental impact.
Further research could explore:
- Alternative coupling catalysts to reduce palladium usage,
- Direct amination without protection steps,
- Continuous flow synthesis for scale-up.
This detailed analysis draws from patent literature and peer-reviewed research articles, ensuring reliability and comprehensive coverage of synthetic methodologies for 3-Methoxy-5-(4-methylphenyl)aniline.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(4-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-Methoxy-5-(4-methylphenyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(4-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and methylphenyl groups play a crucial role in determining its reactivity and interactions. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs, their properties, and research findings:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity and Solubility Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in 3-Methoxy-5-(trifluoromethyl)aniline increases electrophilicity, making it reactive in coupling reactions (e.g., amide formation in ). Solubility Trends: The methylsulfonyl (-SO₂Me) group in 3-Methoxy-5-(methylsulfonyl)aniline () improves aqueous solubility compared to purely hydrophobic substituents like -CF₃ or -CH₃. This highlights how substituent choice can be tailored for specific solvent systems .
Synthetic Methodologies
- Nucleophilic Aromatic Substitution: The synthesis of N-(4-fluorophenyl)-2-methoxy-5-methyl-aniline () utilized sodium bicarbonate and ethyl acetate for purification, achieving 76% yield. Similar methods could apply to the target compound, though substituent positioning may require optimization .
- Reductive Amination: 5-(Ethylsulfonyl)-2-methoxyaniline () was synthesized via a four-step route involving sulfonation and nitro reduction. This underscores the importance of protecting groups in multi-step syntheses of poly-substituted anilines .
Pharmacological Relevance Bioactivity: 3-Methoxy-5-(trifluoromethyl)aniline derivatives demonstrated trypanocidal activity (), while 3-amino-N-(4-methylphenyl)propanamide () was tested as a β-alanyl aminopeptidase substrate. These findings suggest that substituents at the 5-position critically influence target binding and enzymatic stability .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 3-Methoxy-5-(4-methylphenyl)aniline, and how can reaction conditions be optimized for yield and purity?
- Synthesis Routes :
- Nucleophilic Substitution : Reacting 4-methylphenol with a halogenated aniline derivative (e.g., 3-methoxy-5-bromoaniline) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF. This method is effective for introducing the 4-methylphenyl group .
- Multi-Step Alkylation : Alkylation of 3-methoxyaniline with a 4-methylphenyl ether precursor under reflux conditions, followed by purification via column chromatography .
- Optimization Strategies :
- Catalyst Selection : Use of phase-transfer catalysts to enhance reaction rates in biphasic systems.
- Temperature Control : Maintaining temperatures between 80–100°C to minimize side reactions.
- Purification : Recrystallization in ethanol or methanol improves purity (>95%) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-Methoxy-5-(4-methylphenyl)aniline and its intermediates?
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy at C3, methylphenyl at C5) and aromatic proton integration .
- FT-IR : Identification of amine (-NH₂) stretches (~3350 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- Chromatography :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water mixtures .
- TLC : Silica gel plates with ethyl acetate/hexane (1:3) for monitoring reaction progress .
Q. What preliminary biological activities have been observed for 3-Methoxy-5-(4-methylphenyl)aniline, and how are these assays designed?
- Antimicrobial Activity :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. IC₅₀ values are calculated from dose-response curves .
- Anticancer Potential :
- MTT Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Positive controls (e.g., cisplatin) validate assay conditions .
- Mechanistic Insights :
- Molecular Docking : Preliminary studies to predict binding affinity with targets like topoisomerase II or tubulin .
Advanced Research Questions
Q. How does the electronic nature of substituents on the aniline ring influence the reaction mechanisms in derivatization reactions?
- Substituent Effects :
- Electron-Donating Groups (e.g., -OCH₃) : Activate the ring for electrophilic substitution, directing incoming groups to meta/para positions. This impacts regioselectivity in halogenation or nitration .
- Steric Hindrance : Bulky groups (e.g., 4-methylphenyl) slow reaction kinetics in nucleophilic substitutions, requiring longer reaction times .
- Mechanistic Studies :
- Kinetic Isotope Effects : Use deuterated analogs to probe rate-determining steps in oxidation or reduction pathways .
Q. What strategies can be employed to resolve contradictions in biological activity data across different studies involving 3-Methoxy-5-(4-methylphenyl)aniline derivatives?
- Data Normalization :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to reduce inter-lab variability .
- Statistical Analysis :
- Multivariate Regression : Identify confounding factors (e.g., substituent position, logP) affecting bioactivity. Use software like R or Python for modeling .
- Case Study :
- Inconsistent antimicrobial data may arise from differences in bacterial strain resistance profiles. Cross-validation using clinical isolates is recommended .
Q. How can computational chemistry tools like DFT and molecular docking be applied to study the structure-activity relationships of this compound?
- DFT Calculations :
- Geometric Optimization : Determine bond lengths/angles to predict stability. For example, the methoxy group’s orientation affects conjugation with the aromatic ring .
- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to assess reactivity toward electrophiles/nucleophiles .
- Molecular Docking :
- Target Selection : Dock into binding pockets of enzymes (e.g., cytochrome P450) using AutoDock Vina. Score binding energies to prioritize synthetic targets .
- MD Simulations :
- Ligand-Protein Stability : Simulate 100 ns trajectories to evaluate dynamic interactions (e.g., hydrogen bonding with kinase active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
